molecular formula C23H26N4O4 B11433788 N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide

N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide

Cat. No.: B11433788
M. Wt: 422.5 g/mol
InChI Key: CESCCGPDNAUEBG-UHFFFAOYSA-N
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Description

N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide is a complex organic compound that features a quinoxaline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the formation of the quinoxaline core, followed by the introduction of the piperidine ring and other functional groups. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline oxides, while reduction could produce more saturated derivatives.

Scientific Research Applications

N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1,4-dimethyl-2,3-dioxo-7-piperidin-1-ylquinoxalin-6-yl)-4-methoxybenzamide

InChI

InChI=1S/C23H26N4O4/c1-25-19-13-17(24-21(28)15-7-9-16(31-3)10-8-15)18(27-11-5-4-6-12-27)14-20(19)26(2)23(30)22(25)29/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,24,28)

InChI Key

CESCCGPDNAUEBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)OC)N4CCCCC4)N(C(=O)C1=O)C

Origin of Product

United States

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